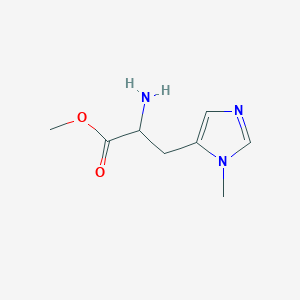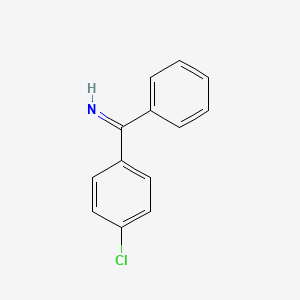
2-(6-Methylpyridin-3-yl)-2-oxoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methylpyridin-3-yl)-2-oxoacetic acid is a chemical compound belonging to the class of pyridine derivatives. It is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and an oxoacetic acid moiety at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-3-yl)-2-oxoacetic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-methylpyridine-3-carboxylic acid with an appropriate oxidizing agent to introduce the oxoacetic acid moiety. The reaction conditions typically involve the use of a strong oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally benign oxidizing agents and solvents is also a consideration in industrial settings to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Methylpyridin-3-yl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxoacetic acid moiety to an alcohol group.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents in acidic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(6-Methylpyridin-3-yl)-2-oxoacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(6-Methylpyridin-3-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparación Con Compuestos Similares
Similar Compounds
2-(6-Methylpyridin-3-yl)acetic acid: Similar structure but lacks the oxo group.
2-(6-Methylpyridin-3-yl)oxyacetic acid: Contains an ether linkage instead of the oxo group.
5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)pyridine: A more complex derivative with additional substituents
Uniqueness
2-(6-Methylpyridin-3-yl)-2-oxoacetic acid is unique due to the presence of both the pyridine ring and the oxoacetic acid moiety, which confer distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C8H7NO3 |
|---|---|
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
2-(6-methylpyridin-3-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C8H7NO3/c1-5-2-3-6(4-9-5)7(10)8(11)12/h2-4H,1H3,(H,11,12) |
Clave InChI |
IBBVSNFCPJILRV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)C(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylic acid](/img/structure/B13537820.png)
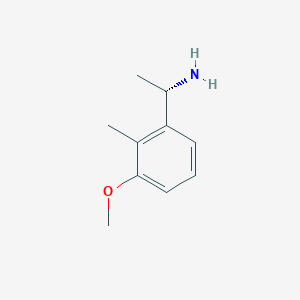

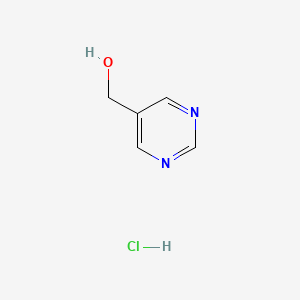



![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride](/img/structure/B13537858.png)
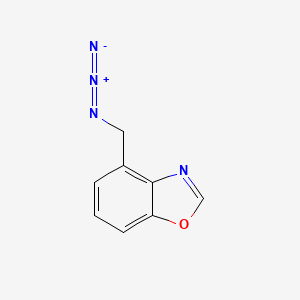

![Potassium trifluoro(spiro[3.3]heptan-2-yl)borate](/img/structure/B13537880.png)
